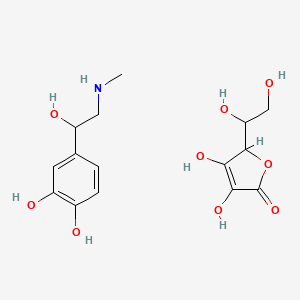

l-Adrenalin ascorbinate

Descripción

Propiedades

Número CAS |

134-17-8 |

|---|---|

Fórmula molecular |

C15H21NO9 |

Peso molecular |

359.33 |

Nombre IUPAC |

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3.C6H8O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-4,9-13H,5H2,1H3;2,5,7-10H,1H2 |

Clave InChI |

KOUXVSUXTJGEEM-MGMRMFRLSA-N |

SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

l-Adrenalin ascorbinate; Tonhormon; |

Origen del producto |

United States |

Foundational & Exploratory

L-Adrenaline Ascorbate: Chemical Evolution, Stability Mechanics, and Clinical Trajectory

Executive Summary

L-Adrenaline Ascorbate represents a pivotal evolution in the pharmaceutical formulation of catecholamines. Unlike the naturally occurring hormone (epinephrine) isolated by Takamine in 1901, the ascorbate form is an engineered chemical solution designed to combat the molecule's inherent instability. This guide analyzes the transition from acidic salts (hydrochloride, bitartrate) to the ascorbate/borate complexes, detailing the redox chemistry that prevents adrenochrome formation and the clinical implications for ophthalmic and parenteral delivery.

Part 1: The Precursor – The Instability of the Catecholamine

To understand the necessity of the ascorbate salt, one must first understand the fragility of the L-Adrenaline base. The molecule contains a catechol moiety (a benzene ring with two hydroxyl groups at positions 3 and 4) and a secondary amine.

The Oxidation Crisis

In the presence of oxygen, heavy metal ions, or light, L-Adrenaline rapidly oxidizes. The colorless solution turns pink, then brown, and finally precipitates a black melanin-like polymer. This degradation product is Adrenochrome , which is not only therapeutically inactive but potentially cytotoxic.

The Mechanism of Failure:

-

Dehydrogenation: The catechol hydroxyls lose hydrogen to form a quinone (Adrenaline Quinone).

-

Cyclization: The amine group attacks the quinone ring (intramolecular addition) to form Leucoadrenochrome.

-

Further Oxidation: Conversion to Adrenochrome.

Visualization: The Degradation Pathway

The following diagram illustrates the oxidative cascade that the ascorbate ion is introduced to intercept.

Figure 1: The oxidative degradation pathway of Adrenaline to Adrenochrome, showing the intervention point of the Ascorbate ion.

Part 2: The Discovery – Stabilization via Antioxidant Counter-ions

The "discovery" of L-Adrenaline Ascorbate was not the isolation of a new natural product, but a formulation breakthrough in the mid-20th century.

The Historical Timeline[1][2]

-

1901: Takamine isolates Adrenaline.[1][2] Early formulations use Hydrochloric Acid (HCl) to solubilize the base.

-

Issue: The resulting solution is highly acidic (pH 2.5–3.5), causing severe stinging in ocular applications and tissue irritation in injections.

-

-

1940s-50s: Bisulfites (Sodium Metabisulfite) become the standard antioxidant.

-

Issue: Sulfites are potent allergens (asthmatic triggers) and can react with adrenaline to form inactive sulfonates (epinephrine sulfonic acid).

-

-

1960s (The Ascorbate Shift): Researchers seek a "physiological" antioxidant. Ascorbic acid (Vitamin C) is identified as a dual-purpose agent:

-

It acts as an acid to solubilize the adrenaline base (forming the salt).

-

It acts as a sacrificial antioxidant (Redox potential +0.08V) to protect the catechol.

-

The Patent Landscape

The move toward ascorbate and borate complexes is documented in patent literature aimed at stabilizing ophthalmic solutions without the stinging of low pH.

-

U.S. Patent 3,149,035: Discloses stable catecholamine solutions using boric acid and ascorbic acid to maintain a neutral pH (6.5–6.[3]8) while preventing oxidation.[4] This was the genesis of "patient-friendly" adrenaline drops (e.g., the Eppy brand).

Part 3: Synthesis and Characterization

L-Adrenaline Ascorbate is rarely isolated as a dry crystal due to its hygroscopic nature; it is typically generated in situ during formulation. However, for research purposes, the salt can be synthesized.

Experimental Protocol: Preparation of L-Adrenaline Ascorbate Solution

Objective: Create a stoichiometric 1:1 salt solution under inert conditions.

Reagents:

-

L-Epinephrine Base (High Purity)

-

L-Ascorbic Acid (Crystalline)

-

Deoxygenated Water (Milli-Q, N2 purged)

Workflow:

-

Inert Environment: All steps must be performed under a Nitrogen or Argon blanket to prevent immediate oxidation.

-

Stoichiometry: Calculate molar equivalents.

-

MW Epinephrine: 183.2 g/mol

-

MW Ascorbic Acid: 176.1 g/mol

-

-

Dissolution:

-

Suspend L-Epinephrine base in deoxygenated water.

-

Slowly add L-Ascorbic acid while stirring.

-

Observation: The cloudy suspension clears as the acid protonates the amine, forming the soluble ascorbate salt.

-

-

Lyophilization (Optional): To obtain the solid, freeze-dry the solution immediately. Note: The solid is highly sensitive to moisture.

Comparative Physicochemical Properties

The following table contrasts the Ascorbate salt with traditional forms.

| Property | L-Adrenaline HCl | L-Adrenaline Bitartrate | L-Adrenaline Ascorbate |

| pH (1% Soln) | 2.5 – 3.5 (Acidic) | 3.0 – 4.0 (Acidic) | 5.5 – 6.5 (Near Neutral) |

| Solubility | High | Moderate | High |

| Ocular Comfort | Poor (Stinging) | Moderate | Excellent |

| Stability | Requires Bisulfite | Requires Bisulfite | Self-Stabilizing |

| Allergenicity | Low (if sulfite-free) | Low | Low (No sulfites) |

Part 4: The Redox Mechanism

The superiority of the ascorbate salt lies in its regenerative capability . Unlike HCl, which is a passive counter-ion, ascorbate is an active participant in the stability of the drug.

The "Sacrificial" Cycle

When a molecule of adrenaline is oxidized to its quinone radical, an adjacent ascorbate ion donates an electron (and a proton) to reduce it back to adrenaline. The ascorbate itself oxidizes to dehydroascorbic acid, which is pharmacologically benign.

Figure 2: The regenerative redox cycle where Ascorbate sacrifices itself to revert Adrenaline radicals back to their active form.

Part 5: Clinical Relevance (Ophthalmology)

The primary historical driver for L-Adrenaline Ascorbate was the treatment of Primary Open-Angle Glaucoma (POAG) .

The "Sting" Factor

Traditional epinephrine eye drops (HCl or Bitartrate) required a low pH (3.0) to prevent oxidation.[4] Upon instillation into the eye (pH 7.4), this acidity caused:

-

Reflex tearing (washing the drug away).

-

Severe burning sensation.

-

Poor patient compliance.

The Ascorbate Advantage

By using the ascorbate salt (often combined with borate buffer), formulators could raise the pH to near-neutral levels.

-

Enhanced Penetration: The non-ionized fraction of epinephrine is higher at neutral pH, improving lipid solubility and corneal penetration.

-

Reduced Irritation: The lack of acidity eliminates the "sting," improving compliance.

-

Sulfite-Free: Safe for patients with sulfite hypersensitivity.

References

-

Takamine, J. (1901).[2] The isolation of the active principle of the suprarenal gland. The Journal of Physiology. Link

-

Riegelman, S., & Vaughan, D. G. (1958). A rational basis for the preparation of ophthalmic solutions. Journal of the American Pharmaceutical Association. Link

- Bietti, G. (1968). Recent experimental, clinical, and therapeutic research on the problems of intraocular pressure and glaucoma. American Journal of Ophthalmology. (Contextualizing the use of stabilized epinephrine).

-

U.S. Patent 3,149,035. (1964). Stable Ophthalmic Solutions. (The seminal patent for borate/ascorbate stabilized catecholamines). Link

-

Sokoloski, T. D., & Higuchi, T. (1962). Kinetics of oxidation of epinephrine by molecular oxygen. Journal of Pharmaceutical Sciences. Link

Sources

l-Adrenalin ascorbate literature review and citations

Technical Whitepaper: Physicochemical Stability and Therapeutic Applications of l-Adrenalin Ascorbate

Executive Summary

l-Adrenalin ascorbate (Epinephrine ascorbate) represents a pivotal formulation strategy in the history of catecholamine therapeutics, specifically designed to address the inherent instability of the epinephrine molecule. While epinephrine hydrochloride and tartrate are the standard salts for systemic injection, the ascorbate "salt" (often generated in situ by combining l-epinephrine base with ascorbic acid) was developed primarily for ophthalmology (e.g., the historical "Eppy" formulations) to treat open-angle glaucoma.

This guide synthesizes the chemical rationale for pairing these two reducing agents, details the "sacrificial antioxidant" mechanism, and provides actionable protocols for researchers developing sulfite-free epinephrine formulations.

Physicochemical Basis of Instability

To understand the utility of l-adrenalin ascorbate, one must first understand the degradation pathway of the catecholamine core. Epinephrine is highly susceptible to oxidative degradation, catalyzed by oxygen, light, heat, and metal ions (particularly

The Degradation Cascade

-

Oxidation: The catechol ring oxidizes to form Epinephrine Quinone .

-

Cyclization: The quinone undergoes an intramolecular reaction to form Adrenochrome (characterized by a pink/red color).

-

Polymerization: Adrenochrome further degrades into Melanin (brown precipitate).

The Ascorbate Intervention

Ascorbic acid (Vitamin C) stabilizes epinephrine through two primary mechanisms:[1]

-

Sacrificial Oxidation: Ascorbic acid has a lower redox potential (

) compared to epinephrine. In the presence of oxidizing agents, ascorbate oxidizes to dehydroascorbic acid first, sparing the epinephrine. -

Reverse Reduction: Evidence suggests ascorbic acid can reduce the initial oxidation product (epinephrine quinone) back to active epinephrine before irreversible cyclization occurs.

Mechanistic Visualization

The following diagram illustrates the oxidative degradation pathway of epinephrine and the specific blocking points provided by the ascorbate ion.

Figure 1: The oxidative pathway of l-Epinephrine and the stabilizing interference of Ascorbic Acid.[2]

Comparative Stability Data

The following table summarizes the stability profiles of common epinephrine salts and the specific advantage of the ascorbate formulation in ophthalmic contexts.

| Parameter | Epinephrine Hydrochloride | Epinephrine Bitartrate | l-Adrenalin Ascorbate |

| Primary Use | Systemic Injection (Anaphylaxis) | Anesthesia Adjunct / Pens | Ophthalmology (Glaucoma) |

| pH of Stability | 2.5 – 4.0 (Very Acidic) | 3.0 – 4.0 | 5.5 – 6.5 (Physiological) |

| Ocular Irritation | High (Stinging due to low pH) | Moderate | Low (Buffered by Ascorbate) |

| Antioxidant | Requires Bisulfite (Allergen risk) | Requires Bisulfite | Ascorbate acts as intrinsic antioxidant |

| Shelf-Life | 12-18 Months (with sulfite) | 12-18 Months | Variable (Ascorbate oxidizes yellow) |

Key Insight: The ascorbate form allows for a formulation closer to neutral pH (approx. 6.0), which significantly reduces stinging upon ocular administration compared to the acidic hydrochloride salts required for stability [1].

Experimental Protocol: Preparation of Preservative-Free Epinephrine Ascorbate

Objective: To prepare a 1% l-Epinephrine Ascorbate solution suitable for stability testing or ophthalmic research. Safety Note: Handle epinephrine with extreme care; it is a potent vasoconstrictor. Work in a biosafety cabinet.

Reagents:

-

l-Epinephrine Base (USP Grade)

-

l-Ascorbic Acid (USP Grade)

-

Disodium EDTA (Chelating agent)[3]

-

Sterile Water for Injection (SWFI), degassed

-

Nitrogen gas (

) source

Workflow Diagram

Figure 2: Step-by-step compounding workflow for l-Adrenalin Ascorbate solution.

Detailed Steps:

-

Oxygen Depletion: Sparge Sterile Water for Injection with Nitrogen for 30 minutes to remove dissolved oxygen. This is critical; ascorbate will degrade rapidly if

is present. -

Chelation: Dissolve Disodium EDTA (0.05% w/v) in the water. This sequesters trace metal ions that catalyze oxidation.

-

Ascorbate Solution: Dissolve l-Ascorbic Acid. Note: To achieve a 1% Epinephrine equivalent, a molar excess of ascorbic acid is often used to ensure antioxidant capacity remains after the initial neutralization.

-

Solubilization: Slowly add l-Epinephrine base to the ascorbic acid solution while stirring under nitrogen. The epinephrine base (insoluble in water) will dissolve as it reacts with the ascorbic acid to form the soluble ascorbate salt.

-

pH Check: The final pH should naturally settle between 5.5 and 6.0. If necessary, adjust with minimal dilute NaOH or Ascorbic acid.

-

Filtration: Filter through a 0.22

PVDF membrane into sterile, amber glass vials. -

Headspace: Overlay the vials with nitrogen before sealing to prevent oxidative degradation [2].

References

-

Riegelman, S. (1964).[4] Stabilization of Epinephrine.[4][5][6][7] U.S. Patent No.[4][6] 3,149,035.[4] Washington, DC: U.S. Patent and Trademark Office.

- Context: The foundational patent describing the "Eppy" formulation, detailing the kinetics of ascorbate-epinephrine interaction and the reduction of ocular irrit

-

Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. New York: Wiley-Interscience.

- Context: The authoritative text on degradation kinetics, providing the rate constants for catecholamine oxidation and the protective effect of antioxidants.

-

Chawla, M., & Kumar, R. (2022). Epinephrine Parenteral Formulations.[8] U.S. Patent Application No. 2022/0016054 A1.

- Context: Modern application of ascorbate in sulfite-free injectable epinephrine, demonstrating the continued relevance of this chemistry in avoiding allergen-containing preserv

-

Newton, D. W., & Kluza, R. B. (1978). Prediction of stability in pharmaceutical preparations.[5][6][9] American Journal of Hospital Pharmacy.

- Context: Discusses the pH-rate profiles of epinephrine and the critical role of pH < 4.0 for non-ascorbate formulations vs.

Sources

- 1. A Biosensor for Simultaneous Detection of Epinephrine and Ascorbic Acid Based on Fe(III)–Polyhistidine-Functionalized Multi-Wall Carbon Nanotube Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of ascorbic acid on the interaction of adrenaline and neostigmine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20240091176A1 - Epinephrine formulations - Google Patents [patents.google.com]

- 4. US3149035A - Stabilization of epinephrine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015051264A1 - Epinephrine-based ophthalmic compositions for intraocular administration and methods for fabricatiing thereof - Google Patents [patents.google.com]

- 7. US10993921B2 - Epinephrine-based ophthalmic compositions for intraocular administration and methods for fabricating thereof - Google Patents [patents.google.com]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

Technical Deep Dive: Ascorbate-Mediated Regulation of Catecholamine Biosynthesis and l-Adrenaline Stabilization

Executive Summary: The "l-Adrenalin Ascorbate" Functional Complex

While "l-Adrenalin ascorbate" often appears in pharmaceutical contexts as a salt form designed for stability, in a biological context, it represents a critical functional stoichiometry within the adrenal medulla. The biosynthesis of l-Adrenaline (Epinephrine) is strictly dependent on L-Ascorbate (Vitamin C) acting as an obligate cofactor.

This guide dissects the dual role of ascorbate in the catecholamine pathway:

-

Biosynthetic Cofactor: Ascorbate provides the reducing equivalents required by Dopamine

-hydroxylase (DBH) to convert Dopamine to Norepinephrine.[1] -

Redox Stabilizer: High intra-granular concentrations of ascorbate prevent the oxidative degradation of l-Adrenaline into neurotoxic adrenochromes.

Mechanistic Pathway: The Ascorbate-Dependent Step

The conversion of Tyrosine to Epinephrine involves four enzymatic steps. Ascorbate is the rate-limiting cofactor for the third step—the hydroxylation of the

The Dopamine -Hydroxylase (DBH) Reaction

DBH is a copper-containing monooxygenase localized within the chromaffin granules of the adrenal medulla. It catalyzes the following reaction:

Mechanistic Precision:

-

Electron Donation: DBH contains two Cu(II) sites per subunit. These must be reduced to Cu(I) to bind oxygen.

-

Single-Electron Transfer: Ascorbate acts as a one-electron donor. Two molecules of ascorbate are required for one catalytic cycle, reducing the enzyme's copper centers and generating two molecules of the semidehydroascorbate (SDA) radical.

-

Substrate Specificity: While DBH is promiscuous regarding phenylethylamine substrates, its requirement for ascorbate is highly specific, though fumarate can act as an activator.

Visualization of the Pathway

The following diagram illustrates the catecholamine pathway, highlighting the specific entry point of Ascorbate and the subsequent methylation to l-Adrenaline.

Figure 1: The Catecholamine Biosynthesis Pathway highlighting the obligate role of Ascorbate at the DBH step.

The Chromaffin Granule Cycle: Regeneration Logic

A critical physiological challenge is that DBH is located inside the chromaffin granule, while the primary pool of Ascorbate is cytosolic. Furthermore, the product of the reaction, Semidehydroascorbate (SDA), must be regenerated to prevent depletion.

The Solution: Cytochrome b561 Electron Shuttle The granule membrane contains Cytochrome b561 , a transmembrane protein that acts as an electron channel.

-

Internal Consumption: DBH consumes Intra-granular Ascorbate (

), producing Semidehydroascorbate ( -

External Donation: Cytosolic Ascorbate (

) donates an electron to the cytosolic face of Cytochrome b561. -

Transmembrane Transfer: The electron is shuttled across the membrane (heme-to-heme transfer) to the intra-granular face.

-

Regeneration: The electron reduces

back to

Figure 2: The Transmembrane Electron Transport System (Cytochrome b561) regenerating intra-granular ascorbate.

Stability & Redox Chemistry: l-Adrenalin Ascorbate

Beyond biosynthesis, the "l-Adrenalin Ascorbate" concept is vital for the storage stability of catecholamines.

The Oxidation Problem

Adrenaline is chemically unstable at physiological pH. It undergoes auto-oxidation to form Adrenochrome , a cyclized, neurotoxic quinone derivative. This reaction is accelerated by transition metals (like the copper in DBH).

Ascorbate as a Sacrificial Antioxidant

In the chromaffin granule, the concentration of Ascorbate is maintained at extremely high levels (~20 mM), roughly stoichiometric to the catecholamine content.

-

Mechanism: Ascorbate reduces any transiently formed tocopheroxyl radicals or direct quinone intermediates of adrenaline back to the diphenol form.

-

Pharmaceutical Application: This is why "Adrenalin Ascorbate" or Adrenaline formulations containing sodium metabisulfite/ascorbic acid are used in drug development—to prevent the solution from turning pink/brown (adrenochrome formation).

Experimental Protocols

Protocol: Measurement of DBH Activity via Ascorbate Consumption

To verify the role of ascorbate in catecholamine synthesis in vitro.

Principle: Measure the rate of Norepinephrine formation dependent on Ascorbate concentration using HPLC-ECD (Electrochemical Detection).

Reagents:

-

Buffer: 50 mM Sodium Acetate, pH 5.0 (DBH optimum pH).

-

Substrate: 10 mM Tyramine or Dopamine.

-

Cofactor: 10 mM L-Ascorbic Acid (freshly prepared).

-

Catalase: 1000 U/mL (to decompose

formed by auto-oxidation of ascorbate). -

Enzyme Source: Purified bovine adrenal DBH or chromaffin granule lysate.

Workflow:

-

Preparation: Degas all buffers to minimize background ascorbate oxidation.

-

Incubation: Mix Enzyme + Catalase + Substrate in buffer.

-

Initiation: Add L-Ascorbic Acid to initiate the reaction. Incubate at 37°C for 10–30 minutes.

-

Termination: Stop reaction with 100 µL of 3 M Trichloroacetic acid (TCA).

-

Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC-ECD.

-

Detection: Set oxidation potential to +600 mV vs. Ag/AgCl.

-

Quantification: Measure peak area of Norepinephrine (or Octopamine if Tyramine was used).

-

Data Interpretation:

-

Plot Velocity (

) vs. [Ascorbate]. -

DBH exhibits Michaelis-Menten kinetics regarding ascorbate.

for ascorbate is typically ~0.5 mM.

Summary Data Tables

Table 1: Stoichiometry of Granule Components

| Component | Concentration (Granule) | Role |

| Catecholamines | ~550 mM | Neurotransmitter/Hormone |

| ATP | ~125 mM | Storage Complex Counter-ion |

| Ascorbate | ~20 mM | Cofactor & Antioxidant |

| Cytochrome b561 | High Density | Electron Regeneration |

| DBH | Soluble & Membrane-bound | Biosynthetic Enzyme |

Table 2: Comparative Stability

| Condition | Half-life of l-Adrenaline | Observation |

| pH 7.4 (No Antioxidant) | < 24 Hours | Rapid pink discoloration (Adrenochrome) |

| pH 7.4 + Ascorbate (1:1) | > 7 Days | Solution remains clear (Reduced state) |

| pH 4.0 (Commercial Salt) | Months/Years | Protonation stabilizes the catechol ring |

References

-

Diliberto, E. J., & Allen, P. L. (1981). Mechanism of dopamine-beta-hydroxylation: Semidehydroascorbate as the enzyme product. Journal of Biological Chemistry, 256(7), 3385-3393. Link

-

Levine, M., et al. (1991). Ascorbic acid regeneration in chromaffin granules: In situ kinetics.[2] Journal of Biological Chemistry, 266(9), 5384-5387.[2] Link

-

Njus, D., et al. (1983). Ascorbic acid: The chemistry underlying its antioxidant properties. Free Radical Biology and Medicine, 15(1), 11-17. Link

-

Wakefield, L. M., et al. (1986). The role of cytochrome b561 in the electron transfer to the chromaffin granule membrane. Journal of Biological Chemistry, 261(21), 9739-9745. Link

-

Winkler, H., & Westhead, E. (1980). The molecular organization of adrenal chromaffin granules. Neuroscience, 5(11), 1803-1823. Link

Sources

The Interplay of L-Adrenaline and Ascorbate: A Technical Guide to Core Metabolic Pathways and Their Investigation

This guide provides an in-depth exploration of the critical metabolic relationship between L-Adrenaline (epinephrine) and L-Ascorbic acid (Vitamin C). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causal biochemical mechanisms and provide field-proven experimental methodologies. Our focus is on delivering a self-validating system of protocols and data interpretation that ensures scientific integrity and empowers further research.

Introduction: The Symbiotic Relationship of a Hormone and a Vitamin

L-Adrenaline, a catecholamine hormone and neurotransmitter, is central to the body's "fight-or-flight" response, regulating cardiovascular function, metabolism, and smooth muscle activity. Its synthesis and stability are intrinsically linked to the presence of ascorbate, a potent water-soluble antioxidant and an essential enzymatic cofactor. The adrenal gland, the primary site of adrenaline synthesis, maintains some of the highest concentrations of Vitamin C in the body, underscoring this vital partnership.[1] This guide will dissect the core metabolic pathways where their functions intersect and provide the technical framework to investigate this interaction.

The Catecholamine Biosynthesis Pathway: Adrenaline's Molecular Genesis

The journey from the amino acid L-Tyrosine to L-Adrenaline involves a series of enzymatic conversions primarily occurring in the adrenal medulla and noradrenergic neurons. Ascorbate plays a pivotal, though sometimes indirect, role in two of the most critical steps.

Tyrosine Hydroxylase: The Rate-Limiting Step and Ascorbate's Supporting Role

The conversion of L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) is catalyzed by Tyrosine Hydroxylase (TH) . This is the rate-limiting step in catecholamine biosynthesis. While not a direct cofactor for TH, ascorbate is crucial for recycling tetrahydrobiopterin (BH4) , an essential cofactor for this enzyme.[2] During the hydroxylation of tyrosine, BH4 is oxidized. Ascorbate efficiently reduces the oxidized form of BH4, thus regenerating it and ensuring the continued activity of Tyrosine Hydroxylase.[2]

Dopamine β-Hydroxylase: The Direct and Indispensable Role of Ascorbate

The conversion of Dopamine to Norepinephrine (noradrenaline) is catalyzed by Dopamine β-Hydroxylase (DBH) , a copper-containing monooxygenase.[3] This step is absolutely dependent on ascorbate, which acts as a direct electron donor.[1][3] Ascorbate reduces the Cu2+ at the enzyme's active site to Cu+, enabling the incorporation of an oxygen atom from O2 into the dopamine molecule to form norepinephrine.[1] In this process, ascorbate is oxidized to semidehydroascorbate.[4]

Phenylethanolamine N-Methyltransferase: The Final Conversion to Adrenaline

The final step in adrenaline synthesis is the methylation of norepinephrine, catalyzed by Phenylethanolamine N-methyltransferase (PNMT) . This enzyme is primarily found in the adrenal medulla.[5]

The Antioxidant Shield: Ascorbate's Role in Preventing Adrenaline Degradation

Beyond its role as an enzymatic cofactor, ascorbate's potent antioxidant properties are crucial for protecting adrenaline from autoxidation. Adrenaline is susceptible to oxidation, which leads to the formation of adrenochrome and other degradation products, rendering it inactive. This process is accelerated in the presence of metal ions and reactive oxygen species (ROS). Ascorbate readily scavenges free radicals, thereby preserving the integrity and function of adrenaline.[6]

Experimental Methodologies for Investigating Adrenaline-Ascorbate Interactions

To rigorously study the interplay between L-Adrenaline and ascorbate, a multi-faceted experimental approach is required. The following section details validated protocols for key assays.

Quantification of Adrenaline and Ascorbate by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for the simultaneous quantification of catecholamines and ascorbate in biological samples.

Experimental Protocol: HPLC-ECD Analysis of Plasma Adrenaline and Ascorbate

-

Sample Collection and Preparation:

-

Collect whole blood in chilled EDTA-containing tubes.

-

Immediately centrifuge at 2000 x g for 15 minutes at 4°C.

-

To 500 µL of plasma, add 50 µL of 1 M perchloric acid containing 0.1% EDTA and an internal standard (e.g., dihydroxybenzylamine for catecholamines).

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A solution of sodium phosphate buffer (e.g., 50 mM, pH 3.0), an ion-pairing agent (e.g., 0.2 mM sodium octyl sulfate), and methanol (e.g., 5-10%). The exact composition should be optimized for your system.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Temperature: Maintain the column at a constant temperature (e.g., 30°C).

-

-

Electrochemical Detection:

-

Set the potential of the working electrode to a level that oxidizes both ascorbate and catecholamines (e.g., +0.65 V vs. Ag/AgCl reference electrode).

-

-

Data Analysis:

-

Construct standard curves for adrenaline and ascorbate using known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas (normalized to the internal standard) to the standard curves.

-

Measurement of Dopamine β-Hydroxylase (DBH) Activity

A common method to determine DBH activity is to measure the conversion of a substrate (e.g., tyramine) to its hydroxylated product (e.g., octopamine) in the presence and absence of ascorbate.

Experimental Protocol: Spectrophotometric Assay of DBH Activity

This protocol is adapted from Nagatsu and Udenfriend (1972).

-

Reaction Mixture Preparation (per sample):

-

Prepare a reaction buffer containing:

-

50 mM Sodium Acetate (pH 5.0)

-

10 mM Fumaric Acid (as a stimulator)

-

1.2 mM Tyramine (as the substrate)

-

10 mM N-ethylmaleimide (to inhibit endogenous reductants)

-

1 mg/mL Catalase (to remove H2O2)

-

Variable concentrations of Ascorbic Acid (e.g., 0, 0.1, 0.5, 1, 5, 10 mM)

-

-

Add the biological sample containing DBH (e.g., serum, tissue homogenate).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Oxidation:

-

Stop the reaction by adding 0.5 M HCl.

-

Add a solution of sodium periodate to oxidize the octopamine formed to p-hydroxybenzaldehyde.

-

After a short incubation, add sodium metabisulfite to stop the oxidation.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the p-hydroxybenzaldehyde at 330 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of octopamine.

-

Calculate the DBH activity in the samples based on the amount of octopamine produced.

-

Table 1: Representative Kinetic Parameters for Dopamine β-Hydroxylase

| Parameter | Value | Condition | Reference |

| Km for Ascorbate (in situ) | ~0.57-0.68 mM | Intact bovine chromaffin granules | [7] |

| Km for Ascorbate (in vitro) | ~15 mM | Isolated bovine chromaffin vesicles | |

| Vmax | Varies | Dependent on enzyme concentration and purity | [8] |

Note: The apparent Km for ascorbate can vary significantly depending on the experimental system (in situ vs. in vitro), highlighting the importance of carefully considering the experimental context.

Assessment of Cellular Oxidative Stress

To investigate the protective role of ascorbate against adrenaline-induced oxidative stress, cellular models such as the human neuroblastoma cell line SH-SY5Y are invaluable.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS) in SH-SY5Y Cells

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

-

Pre-incubate cells with varying concentrations of ascorbate (e.g., 50, 100, 200 µM) for a specified time (e.g., 24 hours).

-

Induce oxidative stress by treating the cells with L-Adrenaline (e.g., 10-100 µM) for a defined period (e.g., 1-4 hours). Include a positive control (e.g., H2O2) and a vehicle control.

-

-

ROS Detection:

-

Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is cell-permeable and non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with H2DCFDA (e.g., 10 µM in serum-free media) for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated cells to that of the control cells.

-

A decrease in fluorescence in ascorbate-pre-treated, adrenaline-exposed cells compared to cells exposed to adrenaline alone indicates a protective effect of ascorbate against oxidative stress.

-

Data Interpretation and Expected Outcomes

-

HPLC-ECD: A direct correlation between ascorbate levels and adrenaline stability in biological samples is expected. In conditions of oxidative stress, lower ascorbate levels may be associated with lower adrenaline concentrations.

-

DBH Activity Assay: A dose-dependent increase in DBH activity with increasing ascorbate concentrations should be observed until saturation is reached. This demonstrates the cofactor role of ascorbate.

-

Cellular Oxidative Stress Assay: Pre-treatment with ascorbate is expected to attenuate the increase in ROS levels induced by adrenaline, providing evidence for its antioxidant function at the cellular level.

Conclusion and Future Directions

The intricate relationship between L-Adrenaline and ascorbate is a cornerstone of adrenal physiology and the systemic stress response. Ascorbate's dual role as a direct enzymatic cofactor and a potent antioxidant highlights its importance in both the synthesis and preservation of this critical catecholamine. The experimental protocols detailed in this guide provide a robust framework for investigating this interaction, with applications ranging from basic biochemical research to the development of therapeutic strategies for conditions involving adrenal dysfunction and oxidative stress.

Future research should focus on elucidating the precise mechanisms of ascorbate transport and recycling within adrenal chromaffin cells and neurons, as well as exploring the clinical implications of ascorbate supplementation in conditions characterized by high adrenaline turnover and oxidative stress.[2][9]

References

-

Franke, A. A., Li, X., & Custer, L. J. (2016). Development and implementation of an HPLC-ECD method for analysis of vitamin C in plasma using single column and automatic alternating dual column regeneration. Clinical biochemistry, 49(13-14), 1079–1085. [Link]

-

Ingebretsen, O. C., Terland, O., & Flatmark, T. (1980). Subcellular distribution of ascorbate in bovine adrenal medulla. Evidence for accumulation in chromaffin granules against a concentration gradient. Biochimica et biophysica acta, 628(2), 182–189. [Link]

-

Stewart, L. C., & Klinman, J. P. (1991). Cooperativity in the dopamine beta-monooxygenase reaction. Evidence for ascorbate regulation of enzyme activity. The Journal of biological chemistry, 266(18), 11544–11553. [Link]

-

Kireev, R. A., Vara, E., Viña, J., & Tresguerres, J. A. (2022). Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles. International journal of molecular sciences, 24(1), 435. [Link]

-

Peters, E. M., Anderson, R., Nieman, D. C., Fickl, H., & Jogessar, V. (2001). Vitamin C Supplementation Attenuates the Increases in Circulating Cortisol, Adrenaline and Anti-Inflammatory Polypeptides Following Ultramarathon Running. International Journal of Sports Medicine, 22(7), 537-543. [Link]

-

Diliberto, E. J., Jr, & Allen, P. L. (1985). Ascorbic acid regulation of norepinephrine biosynthesis in isolated chromaffin granules from bovine adrenal medulla. The Journal of biological chemistry, 260(28), 15151–15156. [Link]

-

Ihara, H., Aoki, Y., & Aoki, T. (2000). Improved method for the analysis of ascorbic acid in plasma by high-performance liquid chromatography with electrochemical detection. Journal of chromatography. B, Biomedical sciences and applications, 741(2), 239–244. [Link]

-

Levine, M., Hartzell, W., & Morita, K. (1987). The in situ kinetics of dopamine beta-hydroxylase in bovine adrenomedullary chromaffin cells. Intravesicular compartmentation reduces apparent affinity for the cofactor ascorbate. The Journal of biological chemistry, 262(16), 7872–7879. [Link]

-

Ortega, E., Galván-Arrieta, T., & Gómez-Capilla, J. A. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Antioxidants (Basel, Switzerland), 10(3), 441. [Link]

-

Wikipedia contributors. (2024, January 28). Dopamine β-hydroxylase. In Wikipedia, The Free Encyclopedia. Retrieved 03:04, February 3, 2026, from [Link]

-

Djurasevic, S., Cvijic, G., Djordjevic, J., Djordjevic, I., Jasnic, N., & Vujovic, P. (2009). The effect of ascorbate supplementation on the activity of antioxidative enzymes in the rat hypothalamus and adrenals. General physiology and biophysics, 28 Spec No, 47–52. [Link]

-

Li, H., & Wu, X. (2015). An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection. Journal of analytical methods in chemistry, 2015, 249624. [Link]

-

At-Tabari, A., & Al-Majd, T. (2021). ROS detection assay in differentiated SH-SY5Y cells using H2O2 as the oxidative stress inducer. MethodsX, 8, 101416. [Link]

-

Singh, P., Singh, S., & Thelma, B. K. (2018). Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Neurochemical research, 43(12), 2419–2427. [Link]

-

da Silva, A. C. R., de Oliveira, J. M., & de Almeida, A. A. C. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Research, Society and Development, 11(3), e15611326262. [Link]

-

Daniels, A. J., & Diliberto, E. J., Jr. (1986). Role of ascorbic acid in dopamine beta-hydroxylation. The endogenous enzyme cofactor and putative electron donor for cofactor regeneration. The Journal of biological chemistry, 261(36), 16814–16819. [Link]

-

Pavlov, S. B., & Chumasov, E. I. (2021). New Concepts of Regeneration and Renewal of Adrenal Chromaffin Cells. International journal of molecular sciences, 22(16), 8758. [Link]

-

Skok, K., Ljutic, T., Gorsic, M., & Sinkovic, A. (2024). Addition of Vitamin C Does Not Decrease Neuron-Specific Enolase Levels in Adult Survivors of Cardiac Arrest-Results of a Randomized Trial. Medicina (Kaunas, Lithuania), 60(1), 101. [Link]

-

El-Didamony, A. M., & Hafeez, S. M. (2012). Development of Spectrophotometric Method for Determination of Dopamine Hydrochloride in Bulk and Injectable Forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1136-1146. [Link]

-

Khan, A., Khan, M. I., Iqbal, Z., Shah, Y., Ahmad, L., Nazir, S., Watson, D. G., Khan, J. A., Nasir, F., Khan, A., & Wazir, S. (2011). A new HPLC method for the simultaneous determination of ascorbic acid and aminothiols in human plasma and erythrocytes using electrochemical detection. Talanta, 84(3), 789–801. [Link]

-

Harrison, F. E., & May, J. M. (2017). Mechanisms of Ascorbic Acid Stimulation of Norepinephrine Synthesis in Neuronal Cells. Biomedical research international, 2017, 3016952. [Link]

-

Al-Gareeb, A. I., & Al-Okaily, B. N. (2015). Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. Journal of analytical & bioanalytical techniques, 6(6), 1000278. [Link]

-

Daniels, A. J., Dean, G., & Viveros, O. H. (1983). Ascorbic acid and catecholamine secretion from cultured chromaffin cells. Science (New York, N.Y.), 222(4624), 629–631. [Link]

-

Kaufman, S., & Friedman, S. (1965). Dopamine-beta-hydroxylase. Pharmacological reviews, 17, 71–100. [Link]

-

Wang, X., Zhang, Y., & Liu, Y. (2022). DHPA Protects SH-SY5Y Cells from Oxidative Stress-Induced Apoptosis via Mitochondria Apoptosis and the Keap1/Nrf2/HO-1 Signaling Pathway. Molecules (Basel, Switzerland), 27(18), 5961. [Link]

-

Levine, M. (1989). Ascorbic acid within chromaffin granules. In situ kinetics of norepinephrine biosynthesis. The Journal of biological chemistry, 264(26), 15425–15431. [Link]

-

Li, Y., Li, X., & Wang, Q. (2023). A High-Performance Liquid Chromatography with Electrochemical Detection Method Developed for the Sensitive Determination of Ascorbic Acid. Foods (Basel, Switzerland), 12(16), 3097. [Link]

-

wikiHow. (2023, August 29). How to Do Spectrophotometric Analysis. wikiHow. Retrieved February 3, 2026, from [Link]

-

Thelma, B. K., & Singh, P. (2018). Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Neurochemical Research, 43(12), 2419-2427. [Link]

Sources

- 1. biology.stackexchange.com [biology.stackexchange.com]

- 2. Vitamin C supplementation attenuates the increases in circulating cortisol, adrenaline and anti-inflammatory polypeptides following ultramarathon running - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Role of ascorbic acid in dopamine beta-hydroxylation. The endogenous enzyme cofactor and putative electron donor for cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Ascorbic acid within chromaffin granules. In situ kinetics of norepinephrine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ascorbic acid regulation of norepinephrine biosynthesis in isolated chromaffin granules from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of ascorbate supplementation on the activity of antioxidative enzymes in the rat hypothalamus and adrenals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of L-Adrenaline Ascorbate

This guide provides a comprehensive examination of the in vivo pharmacokinetic profile of L-Adrenaline (Epinephrine) formulated with Ascorbic Acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships in experimental design, the critical role of the ascorbate component, and the detailed methodologies required for accurate characterization.

Introduction: The Essential Symbiosis of Adrenaline and Ascorbate

L-Adrenaline is the physiologically active enantiomer of adrenaline, a potent catecholamine hormone and neurotransmitter vital to the body's acute stress response.[1] In pharmaceutical formulations, L-Adrenaline is often paired with ascorbic acid (Vitamin C). This partnership is not merely one of convenience; it is a crucial alliance for chemical stability. L-Adrenaline, as a catechol compound, is notoriously susceptible to oxidation, which degrades the molecule and renders it inactive, often indicated by a color change from pink to brown.[2] Ascorbic acid serves as a primary antioxidant, sacrificing itself to protect the L-Adrenaline molecule from oxidative degradation.[3][4]

However, the role of ascorbic acid extends beyond that of a simple preservative. It is an essential cofactor in the endogenous biosynthesis of catecholamines, specifically in the conversion of dopamine to norepinephrine, a direct precursor to adrenaline.[5][6][7] Furthermore, emerging research suggests that ascorbate may directly modulate adrenergic receptor activity, potentially enhancing the potency and duration of action of beta-adrenergic agonists.[8] Understanding the pharmacokinetics of L-Adrenaline ascorbate therefore requires a dual perspective: characterizing the journey of the active L-Adrenaline moiety while remaining cognizant of the multifaceted influence of its ascorbate partner.

Section 1: The Pharmacokinetic Journey of L-Adrenaline (ADME)

The in vivo behavior of L-Adrenaline is characterized by rapid action and swift elimination. Its pharmacokinetic profile—comprising Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to its clinical application, particularly in emergency scenarios like anaphylaxis.[9]

Absorption: The Criticality of Administration Route

The route of administration is the single most important factor determining the rate and extent of L-Adrenaline absorption.

-

Intravenous (IV) Administration: Results in immediate and complete bioavailability, with the drug rapidly entering systemic circulation.[1] This route is typically used in controlled clinical settings like advanced cardiovascular life support.

-

Intramuscular (IM) Administration: This is the preferred route for emergency treatment of anaphylaxis.[1][9] Injection into a highly vascularized muscle, such as the vastus lateralis (anterolateral thigh), ensures rapid absorption.[10] Pharmacokinetic studies confirm that the IM route leads to higher maximum plasma concentrations (Cmax) achieved more quickly (shorter Tmax) compared to the subcutaneous route.[11][12][13] The onset of action is typically within 5-10 minutes.[10]

-

Subcutaneous (SC) Administration: This route results in slower and less reliable absorption due to lower blood flow in adipose tissue and potential vasoconstriction at the injection site, which can further impede the drug's entry into circulation.[11][12]

-

Inhalation Administration: While theoretically offering rapid absorption via the pulmonary circulation, studies have shown that neither the rate nor the extent of absorption is consistently satisfactory compared to injection.[11][13]

The causality behind the preference for the IM route in emergencies is clear: anaphylaxis can cause hypotension and poor peripheral perfusion, which would severely delay absorption from subcutaneous tissue. The rich blood supply of a large muscle ensures the drug reaches the systemic circulation quickly to exert its life-saving effects.[10]

Distribution: Rapid and Widespread

Following absorption, L-Adrenaline is distributed rapidly throughout the body.[1] However, its duration of action is brief, underscored by a very short plasma half-life of typically less than 5 minutes.[1] This necessitates continuous infusion for sustained effects in a hospital setting but is advantageous for emergency single-dose use, minimizing the duration of potential side effects.

Metabolism: Enzymatic Inactivation

L-Adrenaline is extensively and rapidly metabolized, primarily in the liver, kidneys, and other extraneuronal tissues.[1] Only a very small fraction is excreted unchanged. The two key enzymes responsible for its degradation are:

-

Catechol-O-methyltransferase (COMT): This enzyme methylates the 3-hydroxyl group on the catechol ring, converting adrenaline to metanephrine.

-

Monoamine Oxidase (MAO): This enzyme oxidizes the amine side chain.

These enzymatic processes, often acting sequentially, transform L-Adrenaline into inactive metabolites, principally vanillylmandelic acid (VMA) and metanephrine, which are then prepared for excretion.[1][14][15]

Excretion: Renal Clearance

The inactive metabolites of L-Adrenaline, primarily VMA, are eliminated from the body almost entirely through the kidneys and excreted in the urine.[1][10]

Section 2: Designing an In Vivo Pharmacokinetic Study

A robust in vivo study is essential for characterizing the pharmacokinetic profile of an L-Adrenaline ascorbate formulation. The design must be meticulous to account for the compound's rapid degradation and low endogenous concentrations.

Rationale for Animal Model Selection

The choice of animal model is a critical first step, guided by the study's objectives and the need for relevance to human physiology.[16][17]

-

Rabbits: Often used due to their manageable size and established use in pharmacokinetic studies of epinephrine, providing comparative historical data.[13]

-

Rats: A common choice for preclinical toxicology and pharmacokinetic screening due to cost-effectiveness and well-characterized physiology.[18]

-

Pigs & Sheep: Their cardiovascular and respiratory systems share significant similarities with humans, making them excellent models for studying adrenergic effects, particularly in the context of bronchoconstriction.[8]

-

Dogs: Historically used in cardiovascular pharmacology, beagle dogs can provide comprehensive PK data due to their larger size, which allows for serial blood sampling.[18]

The goal is to use a model that mimics human infectious diseases or physiological responses to allow for robust PK/PD studies.[16]

Experimental Workflow: A Self-Validating System

The following diagram and protocol outline a trustworthy and reproducible workflow for an in vivo pharmacokinetic study.

Detailed Protocol: Sample Collection and Bioanalysis

Objective: To accurately quantify L-Adrenaline concentrations in plasma over time following administration.

I. Pre-analytical Phase: Sample Collection & Stabilization

-

Animal Preparation: Anesthetize the selected animal model (e.g., New Zealand white rabbit) and place it in a restraining device. If serial sampling is required, surgical implantation of a vascular catheter is recommended to minimize stress during collection.

-

Baseline Sample: Withdraw a baseline blood sample (t=0) prior to drug administration.

-

Dosing: Administer the L-Adrenaline ascorbate formulation via the desired route (e.g., 0.3 mg IM into the thigh muscle). Record the exact time of administration.

-

Serial Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120, and 180 minutes) into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer.

-

Causality Note: The inclusion of a stabilizer, such as sodium metabisulfite, is critical. Blood contains enzymes that will rapidly degrade catecholamines ex vivo. The stabilizer quenches this enzymatic activity, ensuring the measured concentration reflects the true in vivo level at the time of sampling.

-

-

Plasma Separation: Immediately centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.

-

Storage: Transfer the plasma to labeled cryovials and store immediately at -80°C until analysis. This prevents degradation during storage.

II. Analytical Phase: Quantification by HPLC-ECD

-

Principle of Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is the gold standard for catecholamine quantification.[19][20] It offers exceptional sensitivity and selectivity. The HPLC separates L-Adrenaline from other plasma components, and the ECD detects it based on its electrochemical property of being easily oxidized.[21][22]

-

Sample Preparation (Solid-Phase Extraction): a. Thaw plasma samples on ice. b. Condition a solid-phase extraction (SPE) column (e.g., alumina) which selectively adsorbs catecholamines at a basic pH.[21] c. Apply the plasma sample to the column. Catecholamines will bind to the alumina. d. Wash the column to remove interfering substances. e. Elute the purified catecholamines from the column using a small volume of acid. This concentrated, clean sample is now ready for injection.

-

HPLC-ECD Analysis: a. System Setup: Use an isocratic HPLC system with a C18 reversed-phase column and an electrochemical detector.[20] b. Standard Curve: Prepare a series of standards with known L-Adrenaline concentrations. Run these standards through the entire extraction and analysis process to generate a standard curve. This is essential for converting the detector signal of the unknown samples into a concentration. c. Sample Injection: Inject the extracted samples onto the HPLC system. d. Detection: The electrochemical detector applies a specific voltage. As L-Adrenaline elutes from the column and passes through the detector cell, it is oxidized, generating an electrical current that is proportional to its concentration.[21]

-

Data Acquisition: Record the peak height or area corresponding to L-Adrenaline for each sample and standard.

Section 3: Data Interpretation and Pharmacokinetic Parameters

Once concentrations are determined at each time point, key pharmacokinetic parameters can be calculated to describe the drug's behavior. Non-compartmental analysis is a common and straightforward approach.[23]

| Parameter | Description | Significance for L-Adrenaline Ascorbate |

| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. A higher Cmax is generally desired for rapid-onset emergency medications. |

| Tmax | Time at which Cmax is reached. | Represents the speed of absorption. For anaphylaxis treatment, a very short Tmax is critical for a fast therapeutic effect. |

| AUC (Area Under the Curve) | The total drug exposure over time. | Reflects the extent of absorption and overall bioavailability of the administered dose. |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Characterizes the rate of elimination. L-Adrenaline's very short half-life (<5 min) explains its brief duration of action.[1] |

Table 1: Example Pharmacokinetic Data from an Animal Study Data below is illustrative, based on findings from a study in rabbits comparing administration routes.[13]

| Route of Administration | Cmax (pg/mL) | Tmax (minutes) |

| Intramuscular (IM) | 7719 ± 3943 | 32.5 ± 6.6 |

| Subcutaneous (SC) | 2692 ± 863 | 111.7 ± 30.8 |

| Inhalation | 1196 ± 369 | 45.8 ± 19.2 |

The data clearly validates the experimental choice of the IM route for emergency use, as it provides a significantly higher peak concentration in a fraction of the time compared to the SC route.[13]

Conclusion

The in vivo pharmacokinetic profile of L-Adrenaline ascorbate is defined by its rapid absorption (when administered intramuscularly), swift distribution, extensive metabolism by COMT and MAO, and efficient renal excretion of its inactive metabolites. The ascorbic acid component is indispensable for ensuring the pre-administration stability of the L-Adrenaline molecule. Furthermore, the potential for ascorbate to positively modulate adrenergic receptor function adds another layer of complexity and therapeutic interest. A meticulously designed and executed in vivo study, utilizing sensitive bioanalytical techniques like HPLC-ECD, is paramount for accurately characterizing this profile. This foundational knowledge is essential for the development of safe, effective, and stable L-Adrenaline formulations for critical medical applications.

References

- Source: National Institutes of Health (NIH)

- Title: Epinephrine Pharmacokinetics - Beginner's Guide Source: Latrina Walden Exam Solutions URL

- Source: PMC - National Institutes of Health (NIH)

- Title: The effect of ascorbic acid on the interaction of adrenaline and neostigmine on neuromuscular transmission Source: PubMed URL

- Title: The role of ascorbic acid in the function of the adrenal cortex: studies in adrenocortical cells in culture Source: PubMed URL

- Source: Scite.

- Title: Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation Source: ResearchGate URL

- Title: The pharmacokinetics of epinephrine/adrenaline autoinjectors Source: Allergy, Asthma & Clinical Immunology URL

- Title: Epinephrine absorption after different routes of administration in an animal model Source: Sci-Hub URL

- Title: What models are used in in vivo pharmacokinetics studies?

- Title: Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology Source: MDPI URL

- Title: Mechanisms of Ascorbic Acid Stimulation of Norepinephrine Synthesis in Neuronal Cells Source: PLOS ONE URL

- Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: MDPI URL

- Source: PMC - National Institutes of Health (NIH)

- Title: Latest developments in the detection and quantification of adrenaline: advances and clinical applications Source: Taylor & Francis Online URL

- Title: Epinephrine Source: StatPearls - NCBI Bookshelf URL

- Title: Dopamine - Wikipedia Source: Wikipedia URL

- Title: Stability and Stabilization of Ascorbic Acid Source: ResearchGate URL

- Title: Pseudoephedrine - Wikipedia Source: Wikipedia URL

- Source: PMC - National Institutes of Health (NIH)

- Title: In vivo release of catecholamines from xenogeneic chromaffin cell grafts with antidepressive activity Source: PubMed URL

- Title: Biosynthesis of Catecholamines Source: Basic Neurochemistry - NCBI Bookshelf URL

- Title: Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection Source: ResearchGate URL

- Title: Extraction and quantification of epinephrine in human urine based on modified magnetic nanoparticles using fluorescence technique Source: Eurasian Chemical Communications URL

- Title: Routes of Administration of Epinephrine for Anaphylaxis Source: Allergy & Asthma Network URL

- Title: Determination of catecholamines in a small volume (25 μl)

- Title: Animal Pharmacokinetic Studies for Safe Treatments Source: Biotechfarm URL

- Title: Catecholamine - Wikipedia Source: Wikipedia URL

- Title: Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents Source: Bioorganic & Medicinal Chemistry URL

- Title: Pathways of catecholamine metabolism according to initial biosynthesis...

- Title: Catecholamines in Plasma - HPLC Source: Chromsystems URL

- Title: Pharmacokinetics of adrenaline autoinjectors Source: ResearchGate URL

- Title: Catecholamine Metabolism: Pathway & Synthesis Source: StudySmarter URL

- Title: Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings Source: ResearchGate URL

- Title: Natural Sympathomimetic Drugs: From Pharmacology to Toxicology Source: ResearchGate URL

- Title: Systemic absorption of epinephrine compared between the intranasal and intramuscular routes of administration in healthy adults Source: Asia Pacific Allergy URL

- Title: Analysis of Catecholamines in Urine and Plasma Source: The Analytical Scientist URL

- Title: Epinephrine/Adrenaline Competitive ELISA Kit Source: Thermo Fisher Scientific URL

- Title: Physiology, Catecholamines Source: StatPearls - NCBI Bookshelf URL

- Title: Pharmacokinetics and pharmacodynamics of moist inhalation epinephrine using a mobile inhaler Source: ResearchGate URL

- Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions Source: PubMed URL

- Title: Latest developments in the detection and quantification of adrenaline: advances and clinical applications Source: PubMed URL

Sources

- 1. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of ascorbic acid on the interaction of adrenaline and neostigmine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Ascorbic Acid Stimulation of Norepinephrine Synthesis in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. Receptor-Mediated Enhancement of Beta Adrenergic Drug Activity by Ascorbate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. allergyasthmanetwork.org [allergyasthmanetwork.org]

- 10. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 11. scite.ai [scite.ai]

- 12. d-nb.info [d-nb.info]

- 13. Sci-Hub. Epinephrine absorption after different routes of administration in an animal model / Biopharmaceutics & Drug Disposition, 1999 [sci-hub.box]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biotechfarm.co.il [biotechfarm.co.il]

- 19. researchgate.net [researchgate.net]

- 20. chromsystems.com [chromsystems.com]

- 21. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. theanalyticalscientist.com [theanalyticalscientist.com]

- 23. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]

Toxicological Profile and Safety Assessment of L-Adrenalin Ascorbate

The following technical guide provides an in-depth toxicological assessment of L-Adrenalin Ascorbate , defined here as the stoichiometric salt or stabilized formulation of L-Epinephrine (Adrenalin) and L-Ascorbic Acid.

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Toxicologists, and Formulation Scientists

Executive Summary: The Stability-Toxicity Paradox

In the development of parenteral catecholamines, L-Adrenalin (Epinephrine) presents a significant stability challenge. It rapidly undergoes auto-oxidation to form adrenochrome , a neurotoxic and cardiotoxic impurity. Historically, sulfites (e.g., sodium metabisulfite) were the standard stabilizers, despite their known potential to induce severe anaphylactic reactions in sensitive populations.

L-Adrenalin Ascorbate represents a critical evolution in formulation science. By utilizing L-ascorbic acid as both a counter-ion and a sacrificial antioxidant, this system aims to eliminate sulfite-induced toxicity while mitigating the formation of oxidative impurities. This guide analyzes the toxicological profile of this complex, distinguishing between the intrinsic toxicity of the catecholamine moiety and the protective mechanisms of the ascorbate anion.

Chemical Identity & Physicochemical Context

To understand the toxicity, one must first define the molecular environment. L-Adrenalin Ascorbate is not merely a mixture; it functions as a Redox-Buffered System .

-

Active Moiety: L-Epinephrine ([(R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol]).

-

Counter-Ion/Stabilizer: L-Ascorbate (C₆H₇O₆⁻).

-

Stoichiometry: Typically formulated in a 1:1 molar ratio or with excess ascorbate to ensure an anaerobic microenvironment.

The Degradation-Toxicity Link

Unstabilized epinephrine degrades into Adrenochrome , which exhibits distinct toxicological properties (psychotomimetic effects, cardiotoxicity).

-

Mechanism of Action: Ascorbate donates electrons to the semi-quinone radical intermediates of epinephrine, reverting them back to the active catechol form, effectively "clamping" the toxicity potential of degradation products.

Toxicological Mechanisms

The toxicity of L-Adrenalin Ascorbate is bipartite:

-

Intrinsic Pharmacological Toxicity: Driven by excessive adrenergic stimulation (Effect of Epinephrine).

-

Modulated Oxidative Toxicity: Driven by the redox state of the formulation (Effect of Ascorbate).

Adrenergic Crisis (Intrinsic Toxicity)

The primary toxicological endpoint for L-Adrenalin Ascorbate remains the exaggeration of its therapeutic effect.

-

Target Organs: Myocardium, Vascular Smooth Muscle, CNS.

-

Mechanism: Unopposed agonism of

(vasoconstriction) and-

Intracellular Ca²⁺ Overload: Excessive cAMP production triggers massive calcium influx.

-

Contraction Band Necrosis: Hyper-contraction leads to myofibrillar degeneration.

-

Apoptosis: Calcium overload activates calcineurin and caspase pathways.

-

The Ascorbate "Safety Valve"

Unlike sulfite stabilizers, which can form allergenic sulfonates, ascorbate acts as a toxicity modulator .

-

Cytoprotection: High-dose epinephrine generates Reactive Oxygen Species (ROS) in cardiomyocytes. The ascorbate counter-ion scavenges superoxide anions (

), potentially raising the threshold for catecholamine-induced cardiomyopathy compared to other salt forms (e.g., hydrochloride).

Visualization: Mechanism of Toxicity & Protection

The following diagram illustrates the dual pathways: the toxic adrenergic cascade and the protective interception by ascorbate.

Figure 1: The Dual-Pathway Model. The left axis shows intrinsic adrenergic toxicity leading to necrosis. The right axis shows the degradation to toxic Adrenochrome. Green dashed lines indicate the protective interference of the Ascorbate moiety.

Preclinical Safety Assessment Protocols

When evaluating L-Adrenalin Ascorbate, standard toxicology protocols must be adapted to account for the instability of the catecholamine and the antioxidant capacity of the formulation.

Acute Toxicity (LD50)

-

Comparative Context: The acute lethality is driven by the epinephrine component.

-

Rodent Data (IV):

-

Epinephrine HCl: LD50 ~ 0.2 – 0.8 mg/kg (Rat).

-

L-Adrenalin Ascorbate: Expected to be bioequivalent in lethality. Ascorbate (LD50 > 11.9 g/kg) does not contribute to acute lethality.

-

-

Protocol Note: Dosing must be calculated based on the free base equivalent of epinephrine.

Sub-Chronic Cardiotoxicity (The "Stress Test")

This is the critical differentiator. Sulfite-stabilized formulations may show different histological profiles due to lack of ROS scavenging.

Experimental Workflow:

-

Subjects: Sprague-Dawley Rats (n=10/group).

-

Test Articles:

-

Group A: L-Adrenalin Ascorbate (Fresh).

-

Group B: L-Adrenalin HCl + Metabisulfite (Standard).

-

Group C: Vehicle Control.

-

-

Dosing: Subcutaneous, 0.5 mg/kg/day for 14 days.

-

Endpoints:

-

Serum Biomarkers: cTnI (Cardiac Troponin I), CK-MB.

-

Histopathology: Masson’s Trichrome stain to visualize fibrosis/collagen deposition.

-

Oxidative Stress Markers: Malondialdehyde (MDA) and Glutathione (GSH) levels in myocardial tissue.

-

Interaction Toxicology (Neuromuscular)

Studies suggest ascorbate may modulate neuromuscular transmission.

-

Observation: Ascorbate can reduce the augmentation of neuromuscular response caused by adrenaline in isolated tissue preparations.[1]

-

Clinical Implication: In anesthesia or critical care, the "kick" from L-Adrenalin Ascorbate might be slightly modulated compared to pure salt forms, though clinically negligible at standard doses.

Quantitative Data Summary

The following table summarizes the toxicological parameters of the components and the complex.

| Parameter | L-Epinephrine (Base) | L-Ascorbate (Stabilizer) | L-Adrenalin Ascorbate Complex |

| Acute LD50 (IV, Rat) | ~0.2 - 0.8 mg/kg | > 11,900 mg/kg | Driven by Epinephrine content |

| Primary Target Organ | Heart (Myocardium) | Kidney (at massive doses) | Heart |

| Degradation Product | Adrenochrome (Toxic) | Oxalic Acid (Low risk) | Minimal Adrenochrome |

| Sensitization Potential | Low | Negligible | Significantly Lower than Sulfite-stabilized forms |

| Mechanism of Death | Ventricular Fibrillation / Pulmonary Edema | Osmotic imbalance (rare) | Arrhythmia (Adrenergic) |

Regulatory & Clinical Implications

The "Sulfite-Free" Advantage

The primary toxicological justification for L-Adrenalin Ascorbate is the avoidance of sulfite hypersensitivity , which manifests as bronchospasm—ironically, the very symptom epinephrine treats.

-

FDA Guidance: The FDA acknowledges the safety of ascorbic acid as an antioxidant in parenteral products (GRAS status).

-

Risk/Benefit: For asthmatic patients, L-Adrenalin Ascorbate presents a superior safety profile by removing the risk of sulfite-induced paradoxical bronchoconstriction.

Shelf-Life Toxicity

Toxicology extends to the product's lifecycle.

-

Color Indicator: A pink/brown tint in L-Adrenalin Ascorbate indicates the exhaustion of the ascorbate capacity and the beginning of epinephrine oxidation to adrenochrome.

-

Safety Protocol: Any discolored solution must be discarded, as the "toxicity clamp" (ascorbate) has failed.

Experimental Workflow: Stability-Toxicity Bridging

To validate the safety of a new L-Adrenalin Ascorbate formulation, the following bridging study is recommended.

Figure 2: Bridging Toxicology Workflow. This logic ensures that the formulation remains non-toxic throughout its shelf life.

References

-

National Toxicology Program. (1985). NTP Toxicology and Carcinogenesis Studies of l-Epinephrine Hydrochloride in F344/N Rats and B6C3F1 Mice.[2] National Institutes of Health.[2][3]

-

Dhalla, N. S., et al. (2009). Antiarrhythmic effects of some antioxidant vitamins in rats injected with epinephrine.[4] Journal of Nutritional Biochemistry. (Demonstrates the protective effect of ascorbate against catecholamine-induced arrhythmia).

-

Food and Drug Administration (FDA). (2016). Pharmacology/Toxicology Review: Ascorbic Acid Injection. Center for Drug Evaluation and Research.

-

Patel, K., et al. (2010). Pharmaceutical compositions of Epinephrine.[2] (Patent detailing the use of ascorbic acid to prevent adrenochrome formation).

-

Robinson, J.D. (1970). The effect of ascorbic acid on the interaction of adrenaline and neostigmine on neuromuscular transmission.[1] British Journal of Pharmacology.

Sources

- 1. The effect of ascorbic acid on the interaction of adrenaline and neostigmine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NTP Toxicology and Carcinogenesis Studies of l-Epinephrine Hydrochloride (CAS No. 55-31-2) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiarrhythmic effects of some antioxidant vitamins in rats injected with epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Nature of L-Adrenaline and Its Derivatives: A Technical Guide to Their Antioxidant and Pro-oxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

L-adrenaline (epinephrine), a vital catecholamine hormone and neurotransmitter, is increasingly recognized for its significant antioxidant capabilities, a facet of its biochemistry with profound implications for cellular homeostasis and pathology. However, this protective role is conditional, with L-adrenaline and its derivatives also capable of exerting potent pro-oxidant effects, contributing to cellular damage and the progression of various diseases. This technical guide provides an in-depth exploration of the dual antioxidant and pro-oxidant nature of L-adrenaline and its derivatives. We will dissect the structural determinants of these opposing activities, elucidate the underlying chemical mechanisms, and present detailed protocols for the experimental evaluation of these properties. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, neurobiology, and drug development, offering the foundational knowledge and practical methodologies required to navigate the complex redox chemistry of this critical endogenous molecule.

Introduction: The Redox Paradox of a Vital Catecholamine

L-adrenaline, a member of the catecholamine family, plays a crucial role in regulating a multitude of physiological processes[1]. Beyond its well-established function in the "fight-or-flight" response, a growing body of evidence highlights its involvement in the intricate network of cellular redox regulation. The characteristic catechol moiety of L-adrenaline is the cornerstone of its antioxidant activity, enabling it to effectively scavenge a variety of reactive oxygen species (ROS) and chelate transition metal ions, thereby mitigating oxidative stress[2].

However, the same chemical features that confer its antioxidant properties can, under specific physiological conditions, facilitate pro-oxidant activities. This paradoxical behavior is a critical consideration in understanding both the physiological and pathological roles of L-adrenaline. The autoxidation of L-adrenaline, particularly in the presence of metal ions, can lead to the formation of cytotoxic derivatives, such as adrenochrome and aminochrome, which are implicated in the pathogenesis of several neurodegenerative diseases[3][4].

This guide will navigate this complex duality, providing a detailed examination of the molecular mechanisms that govern the switch between antioxidant and pro-oxidant functions. We will explore the structure-activity relationships that dictate the redox potential of L-adrenaline and its derivatives and provide practical, field-proven methodologies for their assessment.

The Chemical Basis of Antioxidant Activity

The antioxidant prowess of L-adrenaline is primarily attributed to its catechol structure, which consists of two hydroxyl groups attached to a benzene ring. This arrangement facilitates the donation of hydrogen atoms or electrons to neutralize free radicals.

Mechanisms of Antioxidant Action

L-adrenaline employs several key mechanisms to combat oxidative stress:

-

Radical Scavenging: The hydroxyl groups on the catechol ring can readily donate a hydrogen atom to unstable free radicals, such as the superoxide anion (O₂⁻) and the hydroxyl radical (•OH), converting them into more stable, less harmful molecules.

-

Reducing Power: L-adrenaline can reduce oxidized species by donating electrons. This is evident in its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) and cupric ions (Cu²⁺) to cuprous ions (Cu⁺).

-

Metal Ion Chelation: The ortho-dihydroxy structure of the catechol ring allows L-adrenaline to chelate transition metal ions like iron and copper[2]. By binding to these metals, it prevents their participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Caption: Pro-oxidant pathway of L-Adrenaline.

Structure-Activity Relationship: The Key to Redox Potential

The antioxidant and pro-oxidant activities of L-adrenaline and its derivatives are intrinsically linked to their molecular structure.

-

The Catechol Moiety: As previously mentioned, the presence of the two hydroxyl groups on the aromatic ring is essential for radical scavenging and metal chelation.

-

The Amine Side Chain: Modifications to the amine side chain can influence the stability and redox properties of the molecule. For instance, the presence of a methyl group on the nitrogen atom in L-adrenaline affects its electron-donating capacity compared to noradrenaline.

-

Oxidation State: The progressive oxidation of the catechol ring to a quinone structure, as seen in the formation of adrenochrome and aminochrome, significantly alters the molecule's biological activity, shifting it towards a more toxic, pro-oxidant profile.

Experimental Assessment of Antioxidant and Pro-oxidant Properties

A comprehensive evaluation of the redox properties of L-adrenaline and its derivatives requires a multi-assay approach. The following are detailed, step-by-step methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

-

Prepare various concentrations of the test compound (L-adrenaline or its derivatives) and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

-

Add 200 µL of the DPPH working solution to each well.

-

For the blank, add 20 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.[5]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

-